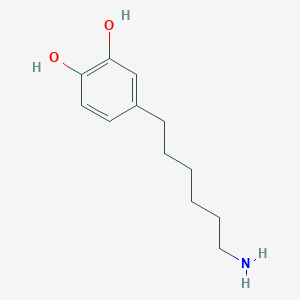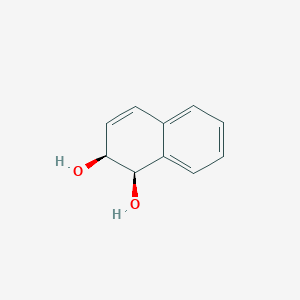
(2E)-8,8,8-Trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol
Vue d'ensemble
Description
“(2E)-8,8,8-Trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol” is a chemical compound with the molecular formula C10H18O . It is a variant of the compound “(2E)-2,7-Dimethyl-2,6-octadien-1-ol” where certain hydrogen atoms have been replaced by deuterium .
Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of “(2E)-2,7-Dimethyl-2,6-octadien-1-ol”, with the difference being the replacement of certain hydrogen atoms with deuterium .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be similar to those of “(2E)-2,7-Dimethyl-2,6-octadien-1-ol”. For example, the latter compound has a density of 0.9±0.1 g/cm3, a boiling point of 225.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Applications De Recherche Scientifique
Chemical Rearrangements and Synthesis
A study conducted by Kawase et al. (2003) explored the thermal rearrangement of bicyclo[4.2.0]octa-3,7-diene derivatives, highlighting the unexpected formation of new electron acceptors through a rearrangement process. This research contributes to the understanding of thermal reactions and the synthesis of novel electron-accepting molecules (Kawase et al., 2003).
Kimura et al. (2006) reported on the regio- and stereoselective nickel-catalyzed homoallylation of aldehydes with 1,3-dienes. This study presents a novel method for the homoallylation of aldehydes, contributing to synthetic chemistry by offering a new pathway for forming complex organic molecules (Kimura et al., 2006).
Mechanistic Studies
- The work by Lykakis et al. (2006) on the homogeneous decatungstate-catalyzed photooxygenation of tetrasubstituted alkenes, including a study on kinetic isotope effects, provides insights into the mechanism of hydrogen abstraction in the rate-determining step of photooxidation processes. This research aids in understanding the mechanisms behind photooxygenation reactions (Lykakis et al., 2006).
Structural Analysis and Ligand Synthesis
- A study by Watanabe et al. (2003) on the synthesis of 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives via Diels-Alder reaction and their corresponding tricarbonyliron complexes provides valuable information on the synthesis of optically active compounds and ligands for organometallic chemistry. This research contributes to the field of ligand synthesis and the development of chiral compounds (Watanabe et al., 2003).
Orientations Futures
The future directions for research on “(2E)-8,8,8-Trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis. Further studies could also investigate its physical and chemical properties in more detail .
Mécanisme D'action
Target of Action
Geraniol, also known as d6-Geraniol, is an acyclic isoprenoid monoterpene isolated from the essential oils of aromatic plants . It has been suggested that geraniol could treat various diseases as a promising drug candidate . The potential targets of geraniol were identified using the Comparative Toxicogenomics Database (CTD) .
Mode of Action
Geraniol interacts with its targets and induces changes at the molecular level. For instance, it has been found to inhibit the activities of alanine aminotransferase and aspartate aminotransferase in serum . It also protects the hepatic mitochondrial function through suppression of hepatic mitochondrial ROS, mitochondrial electron transport chain enzyme activity, and mitochondrial DNA content .
Biochemical Pathways
Geraniol is involved in various biochemical pathways. It can be biosynthesized through two distinct pathways. In many plant species, geraniol is formed directly from GDP through the action of a plastidic terpene synthase . Additionally, geraniol and nerol are converted into citral by citrol dehydrogenase activity . The citral formed is subsequently deacetylated by citral lyase activity, forming methylheptenone .
Pharmacokinetics
The pharmacokinetics of geraniol involves its absorption, distribution, metabolism, and excretion (ADME). Following emulsified oral administration, geraniol amounts in the cerebrospinal fluid of rats ranged between 0.72 ± 0.08 μg/mL and 2.6 ± 0.2 μg/mL within 60 minutes . The absolute bioavailability values of oral formulations of emulsified geraniol were 92% . These properties impact the bioavailability of geraniol, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of geraniol’s action are diverse. It has been shown to exert a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidative, and antimicrobial activities, and hepatoprotective, cardioprotective, and neuroprotective effects . For instance, geraniol has been found to be effective against a broad range of cancers including breast, lung, colon, prostate, pancreatic, skin, liver, kidney and oral cancers .
Action Environment
The action, efficacy, and stability of geraniol can be influenced by environmental factors. For instance, the conversion of geraniol to less toxic geranyl acetate, which is an esterified derivative of geraniol, had a significant positive effect on productivity . This suggests that the environment in which geraniol is present can impact its action and efficacy.
Propriétés
IUPAC Name |
(2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZPCOQZEFWAFX-VXNAPGOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





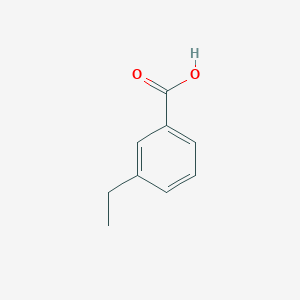
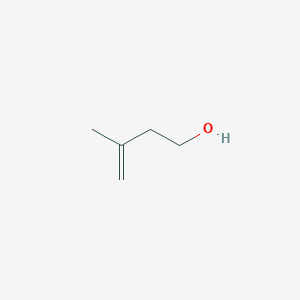
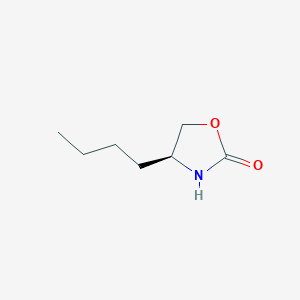
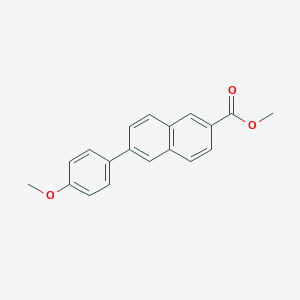
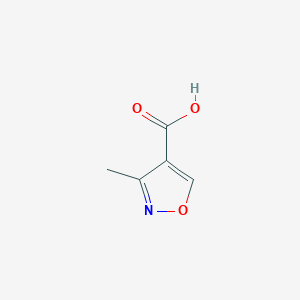

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)


